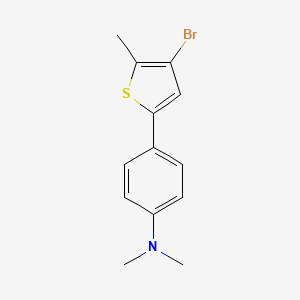![molecular formula C20H25NO B14232832 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol CAS No. 756805-80-8](/img/structure/B14232832.png)
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is a chemical compound that belongs to the class of phenylpiperidines. It is characterized by a piperidine ring substituted with a phenylpropyl group and a phenol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol typically involves the reaction of piperidine derivatives with phenylpropyl halides under basic conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a piperidine derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperidine structure allows it to bind to certain receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction pathways . This interaction can lead to various physiological effects, including analgesia and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar phenylpiperidine structure.
Meperidine: Another opioid analgesic with a piperidine ring.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Uniqueness
4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Unlike fentanyl and meperidine, it may exhibit different binding affinities and selectivity towards various receptors, leading to unique therapeutic potentials .
特性
CAS番号 |
756805-80-8 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
4-[1-(3-phenylpropyl)piperidin-4-yl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-10-8-18(9-11-20)19-12-15-21(16-13-19)14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-11,19,22H,4,7,12-16H2 |
InChIキー |
LHUQZVPQRBIPRJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=C(C=C2)O)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)
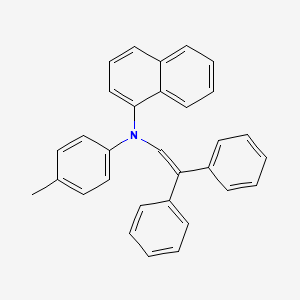
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)
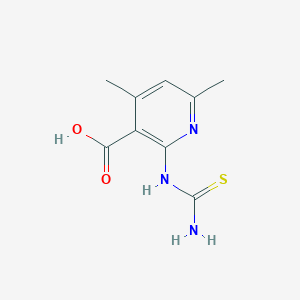
![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)
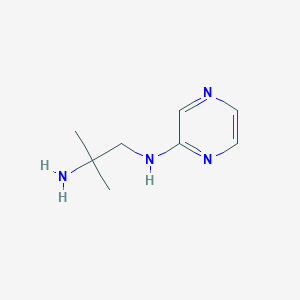
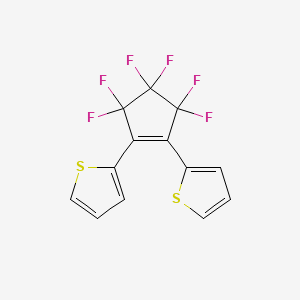
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)
